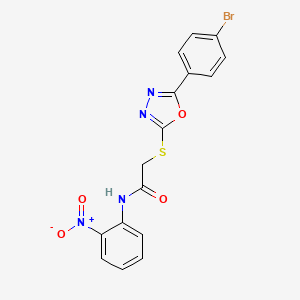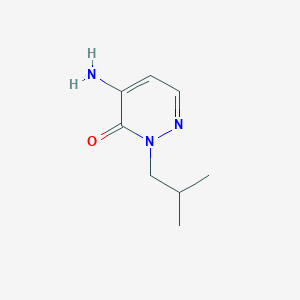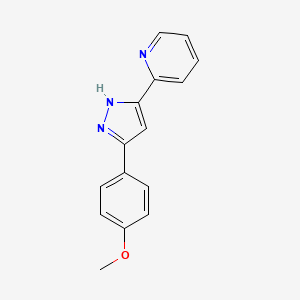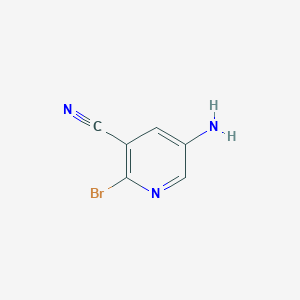![molecular formula C15H10ClFN2O B11780680 2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)
2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-4-(3-フルオロフェニル)-7,8-ジヒドロ-5H-ピラノ[4,3-b]ピリジン-3-カルボニトリルは、ピリジン環とピラン環が融合した複素環式化合物です。
準備方法
合成ルートと反応条件
2-クロロ-4-(3-フルオロフェニル)-7,8-ジヒドロ-5H-ピラノ[4,3-b]ピリジン-3-カルボニトリルの合成は、通常、複数段階の反応を伴います。一般的な方法の1つは、3-フルオロベンズアルデヒドをマロノニトリルと2-クロロピリジンと塩基性条件下で反応させて目的の生成物を生成する方法です。反応条件には、エタノールまたはメタノールなどの溶媒の使用や、ピペリジンまたは酢酸アンモニウムなどの触媒の使用が含まれることがよくあります。
工業生産方法
この化合物の工業生産には、同様の合成ルートが採用されることがありますが、より大規模で行われます。連続式反応器と自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。温度、圧力、溶媒選択などの反応条件の最適化は大規模合成に不可欠です。
化学反応の分析
反応の種類
2-クロロ-4-(3-フルオロフェニル)-7,8-ジヒドロ-5H-ピラノ[4,3-b]ピリジン-3-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実施することができます。
置換: 求核置換反応は、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して、クロロまたはフルオロの位置で起こります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 炭素担持パラジウムを触媒とする水素ガス。
置換: メタノール中のメトキシドナトリウムまたはtert-ブタノール中のtert-ブトキシドカリウム。
生成される主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体の生成。
科学研究への応用
2-クロロ-4-(3-フルオロフェニル)-7,8-ジヒドロ-5H-ピラノ[4,3-b]ピリジン-3-カルボニトリルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性などの生物活性化合物の可能性について研究されています。
医学: 特に特定の酵素や受容体を標的とする薬物開発における潜在的な用途について検討されています。
産業: ポリマーやコーティングなど、ユニークな特性を持つ新素材の開発に利用されています。
科学的研究の応用
2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
2-クロロ-4-(3-フルオロフェニル)-7,8-ジヒドロ-5H-ピラノ[4,3-b]ピリジン-3-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を阻害したり、機能を変化させたりすることがあります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
- 3-クロロ-4-フルオロフェニルボロン酸
- 2-フルオロ-4-(トリフルオロメチル)ピリジン
独自性
2-クロロ-4-(3-フルオロフェニル)-7,8-ジヒドロ-5H-ピラノ[4,3-b]ピリジン-3-カルボニトリルは、融合したピリジン-ピラン構造のために独特であり、異なる化学的および物理的特性を付与します。この独自性により、さまざまな研究および産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its fused pyridine-pyran structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H10ClFN2O |
|---|---|
分子量 |
288.70 g/mol |
IUPAC名 |
2-chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-11(7-18)14(9-2-1-3-10(17)6-9)12-8-20-5-4-13(12)19-15/h1-3,6H,4-5,8H2 |
InChIキー |
ZZAQQEQCORXTMS-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1N=C(C(=C2C3=CC(=CC=C3)F)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11780613.png)


![6-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780639.png)







